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molecular formula C10H8O2 B3051909 1-Benzoxepin-3(2H)-one CAS No. 369376-68-1

1-Benzoxepin-3(2H)-one

Cat. No. B3051909
M. Wt: 160.17 g/mol
InChI Key: AUXWDVCAVGNSQH-UHFFFAOYSA-N
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Patent
US07071340B2

Procedure details

4×28.5 mg (0.55 mmol) of sodium periodate are added in four equal portions over 30 minutes to 106 mg (0.55 mmol) of 3-(hydroxymethyl)-2,3-dihydro-1-benzoxepin-3-ol, prepared according to example 24, in solution in 3 ml of a 3/7 dioxane/water mixture. After stirring at ambient temperature for 2 hours, the medium is filtered through celite and the solid is discarded. After the usual extracting and washing treatments, purification by chromatography on silica gel (dichloromethane) provides 61 mg (70%) of 1-benzoxepin-3(2H)-one; 1H NMR (300 MHz, CDCl3): 7.45–7.35 (m, 2H), 7.15–7.25 (m, 3H), 6.38 (d, J=8.7 Hz, 1H), 4.55 (s, 2H).
Quantity
28.5 mg
Type
reactant
Reaction Step One
Name
3-(hydroxymethyl)-2,3-dihydro-1-benzoxepin-3-ol
Quantity
0.55 mmol
Type
reactant
Reaction Step One
[Compound]
Name
3/7
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=O.[Na+].OC[C:9]1([OH:20])[CH:15]=[CH:14][C:13]2[CH:16]=[CH:17][CH:18]=[CH:19][C:12]=2[O:11][CH2:10]1>O1CCOCC1.O>[O:11]1[C:12]2[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=2[CH:14]=[CH:15][C:9](=[O:20])[CH2:10]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
28.5 mg
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
3-(hydroxymethyl)-2,3-dihydro-1-benzoxepin-3-ol
Quantity
0.55 mmol
Type
reactant
Smiles
OCC1(COC2=C(C=C1)C=CC=C2)O
Step Two
Name
3/7
Quantity
3 mL
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
the medium is filtered through celite
EXTRACTION
Type
EXTRACTION
Details
After the usual extracting
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
treatments, purification by chromatography on silica gel (dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CC(C=CC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 61 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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